
2,2'-(1,3-Phenylene)bis(1,3,2-dioxaborolane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(1,3-Phenylene)bis(1,3,2-dioxaborolane) is a boronic ester compound that has garnered significant interest in the field of materials science and chemistry. This compound is characterized by its unique structure, which includes two boronic ester groups attached to a phenylene ring. The presence of boronic ester groups imparts unique chemical properties, making it a valuable compound for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Phenylene)bis(1,3,2-dioxaborolane) typically involves the reaction of a phenylene derivative with boronic acid or its derivatives. One common method is the thiol-ene “click” reaction, where a phenylene derivative reacts with boronic acid in the presence of a catalyst . This reaction is carried out under mild conditions, often at room temperature, and results in the formation of the desired boronic ester compound.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(1,3-Phenylene)bis(1,3,2-dioxaborolane) may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
化学反应分析
Types of Reactions
2,2’-(1,3-Phenylene)bis(1,3,2-dioxaborolane) undergoes various chemical reactions, including:
Oxidation: The boronic ester groups can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronic ester groups back to their corresponding alcohols.
Substitution: The boronic ester groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic ester groups results in the formation of boronic acids, while reduction leads to the formation of alcohols .
科学研究应用
2,2’-(1,3-Phenylene)bis(1,3,2-dioxaborolane) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s ability to form reversible covalent bonds makes it useful in the development of self-healing materials and drug delivery systems.
Medicine: Its biocompatibility and reactivity with biological molecules make it a valuable tool in medical research, particularly in the development of diagnostic and therapeutic agents.
作用机制
The mechanism by which 2,2’-(1,3-Phenylene)bis(1,3,2-dioxaborolane) exerts its effects is primarily through the formation of dynamic covalent bonds. The boronic ester groups can form reversible covalent bonds with diols and other nucleophiles, allowing for the creation of self-healing materials and responsive systems. These dynamic bonds enable the compound to undergo internal reorganization in response to external stimuli, such as changes in pH or temperature .
相似化合物的比较
Similar Compounds
2,2’-(1,2-Phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): This compound has a similar structure but with different substituents on the phenylene ring.
2,2’-(1,4-Phenylene)bis(4-mercaptan-1,3,2-dioxaborolane): Another similar compound with mercaptan groups instead of boronic esters.
Uniqueness
2,2’-(1,3-Phenylene)bis(1,3,2-dioxaborolane) is unique due to its specific arrangement of boronic ester groups on the phenylene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the development of advanced materials and responsive systems .
属性
CAS 编号 |
128796-40-7 |
|---|---|
分子式 |
C10H12B2O4 |
分子量 |
217.8 g/mol |
IUPAC 名称 |
2-[3-(1,3,2-dioxaborolan-2-yl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H12B2O4/c1-2-9(11-13-4-5-14-11)8-10(3-1)12-15-6-7-16-12/h1-3,8H,4-7H2 |
InChI 键 |
WRKMYSOTZXCMQO-UHFFFAOYSA-N |
规范 SMILES |
B1(OCCO1)C2=CC(=CC=C2)B3OCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-{2-[4-(2-phenylethenyl)phenyl]ethenyl}benzoate](/img/structure/B14276690.png)
![Tert-butyl 6-nitro-2H-benzo[E]isoindole-3-carboxylate](/img/structure/B14276695.png)
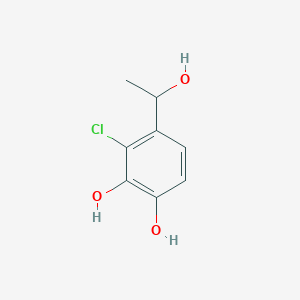
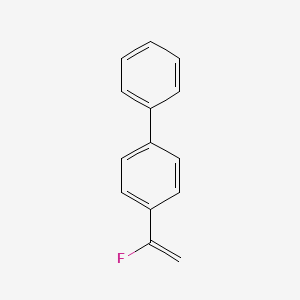
![N-(Methanesulfonyl)-N-[(trifluoromethyl)sulfanyl]methanesulfonamide](/img/structure/B14276715.png)
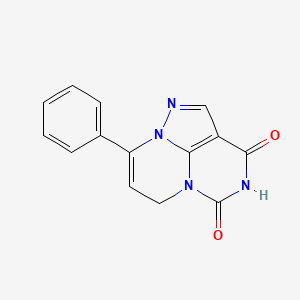

![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-1-methyl-4-nitro-1H-pyrazole](/img/structure/B14276744.png)
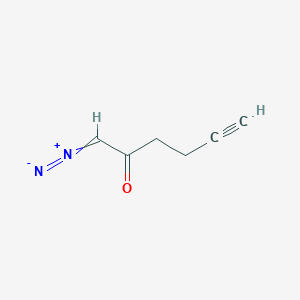


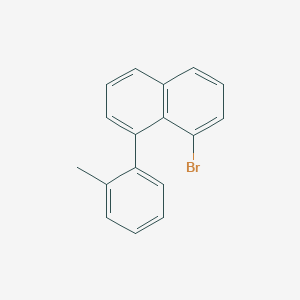
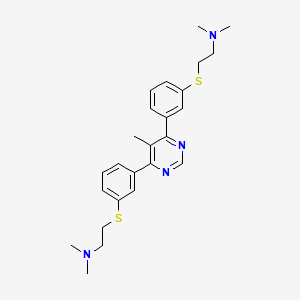
![2-[(2-Heptylphenoxy)methyl]oxirane](/img/structure/B14276800.png)
